{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol
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Overview
Description
{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom. The presence of the methoxy group and the hydroxymethyl group in the structure of this compound adds to its chemical complexity and potential for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired azabicyclo compound with good yields . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and pressures to ensure the selective reduction of the nitrile group to the corresponding amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reducing agents. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions such as temperature, pressure, and reaction time is essential to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the functional groups present in the structure.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions, and reducing agents like LiAlH4 or NaBH4 for reduction reactions. Substitution reactions may involve the use of nucleophiles such as halides or amines under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the methoxy group can result in the formation of various substituted azabicyclo compounds .
Scientific Research Applications
{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azabicyclo structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The methoxy and hydroxymethyl groups can also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol: This compound has a phenyl group instead of a methoxy group, which can affect its chemical properties and reactivity.
3-azabicyclo[3.1.1]heptanes: These compounds share the same bicyclic structure but may have different substituents, leading to variations in their chemical behavior and applications.
Uniqueness
The presence of the methoxy group in {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol distinguishes it from other similar compounds, providing unique chemical properties and potential for specific applications in research and industry .
Properties
CAS No. |
2763776-37-8 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C8H15NO2/c1-11-8-2-7(3-8,6-10)4-9-5-8/h9-10H,2-6H2,1H3 |
InChI Key |
KJUKBMLLHBYGAW-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC(C1)(CNC2)CO |
Purity |
95 |
Origin of Product |
United States |
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